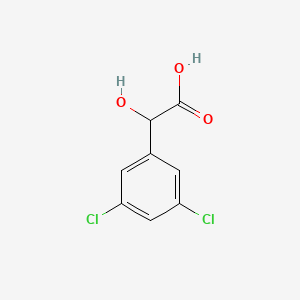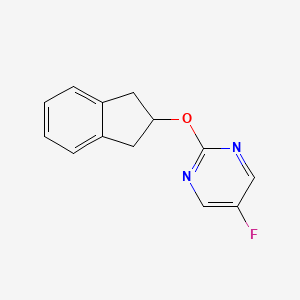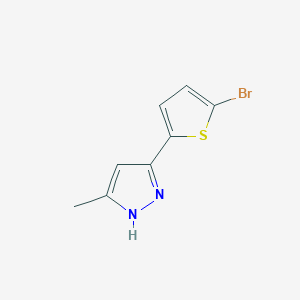
3-Isopropyl-1,1-dimethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-1,1-dimethylindan-5-ol: is an organic compound with the molecular formula C14H20O It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,1-dimethylindan-5-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of indan with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group at the 3-position of the indan ring.
Methylation: The next step involves the methylation of the 1-position of the indan ring using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH). This step introduces the two methyl groups at the 1-position.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5-position of the indan ring. This can be achieved through the oxidation of the corresponding methyl group using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Isopropyl-1,1-dimethylindan-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halogens or alkyl groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Isopropyl-1,1-dimethylindan-5-ol is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological pathways and enzyme interactions due to its structural similarity to certain natural products.
Medicine: Research into the medicinal properties of this compound is ongoing. It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-1,1-dimethylindan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Isopropyl-1,1-dimethylindan-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Isopropyl-1,1-dimethylindan-5-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
3-Isopropyl-1,1-dimethylindan-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 3-Isopropyl-1,1-dimethylindan-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds with different functional groups.
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)



![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
![1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2721786.png)
![2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine](/img/structure/B2721788.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2721790.png)
![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)
